molecular formula C7H14N6 B2483627 6-(2-aminoethyl)-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine CAS No. 40917-13-3

6-(2-aminoethyl)-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B2483627
CAS No.: 40917-13-3
M. Wt: 182.231
InChI Key: QDGBLOXMCOPNHK-UHFFFAOYSA-N
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Description

6-(2-aminoethyl)-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine (CAS 40917-13-3) is a synthetically accessible small molecule with a molecular formula of C 7 H 14 N 6 and a molecular weight of 182 Da . It features the 1,3,5-triazine-2,4-diamine scaffold, a privileged structure in medicinal chemistry known for its versatile biological activities . This scaffold is recognized for its electron-deficient nature, which facilitates key intermolecular interactions such as π–π stacking, making it a valuable framework for constructing bioactive compounds . The primary research value of this compound and its structural analogues lies in anticancer drug discovery. The 1,3,5-triazine core is a well-established scaffold for designing novel anticancer agents . Notably, closely related compounds, specifically 6,N 2 -diaryl-1,3,5-triazine-2,4-diamines, have demonstrated potent and selective antiproliferative activity against triple-negative breast cancer cells (MDA-MB231) in recent studies . These active compounds operate through apoptosis and show promising selectivity by not significantly affecting the growth of non-cancerous breast cells . The structural features of this compound family allow for extensive exploration of structure-activity relationships (SAR) and are amenable to optimization guided by 3D-QSAR models . This product is intended For Research Use Only and is not meant for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-(2-aminoethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N6/c1-13(2)7-11-5(3-4-8)10-6(9)12-7/h3-4,8H2,1-2H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGBLOXMCOPNHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-aminoethyl)-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with N,N-dimethyl-1,2-ethanediamine. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms on the cyanuric chloride are replaced by the amino groups of the diamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as tertiary amines can also enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

6-(2-aminoethyl)-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Scientific Research Applications

Biological Applications

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Anticancer Activity :
    • Research indicates that N2,N2-substituted triazines can inhibit various cancer-related enzymes. For instance, they have shown potential in targeting DNA topoisomerase IIα and carbonic anhydrases, which are crucial in cancer cell proliferation and survival .
    • A series of derivatives have demonstrated significant antitumor activity against various cancer cell lines, including melanoma and breast cancer .
  • CNS Disorders :
    • The compound has been studied for its interaction with CNS-relevant receptors such as histamine H4 and serotonin 5-HT6 receptors. These interactions suggest potential applications in treating neurological conditions .
  • Anti-inflammatory Properties :
    • Some derivatives of 1,3,5-triazine have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines like TNF-α and IL-6, which are implicated in chronic inflammatory diseases .

Agrochemical Applications

The triazine structure is also prominent in agrochemicals. The compound can serve as an intermediate in the synthesis of herbicides and fungicides due to its ability to disrupt biological pathways in pests and pathogens .

Synthesis and Derivatives

The synthesis of 6-(2-aminoethyl)-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine typically involves multi-step reactions starting from simpler triazine derivatives. The versatility of the triazine core allows for modifications that enhance biological activity or alter pharmacokinetic properties.

Case Study 1: Anticancer Activity

A study published in PubMed highlighted the synthesis of various N2,N2-substituted triazines and their evaluation against melanoma cell lines. One derivative exhibited a GI50 value of 3.3×1083.3\times 10^{-8} M, indicating potent anticancer properties .

Case Study 2: CNS Activity

Another review focused on the binding affinity of triazine derivatives to serotonin receptors. Compounds showed promising results in modulating receptor activity, suggesting potential for developing treatments for depression and anxiety disorders .

Mechanism of Action

The mechanism of action of 6-(2-aminoethyl)-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to nucleic acids, thereby interfering with DNA replication and transcription processes. Additionally, it can inhibit certain enzymes by binding to their active sites, leading to the disruption of metabolic pathways. These interactions make it a potential candidate for therapeutic applications, particularly in cancer treatment .

Comparison with Similar Compounds

Table 1: Key Structural Features of Triazine Derivatives

Compound Name Substituents (Position 6) Substituents (Position 2) Key Properties/Applications
6-(2-Aminoethyl)-N2,N2-dimethyl-... 2-Aminoethyl N,N-Dimethyl Research chemical; polar, soluble
(E)-N2,N2-dimethyl-6-styryl-... (Compound A) Styryl N,N-Dimethyl Intermediate; medicinal potential
6-Methyl-1,3,5-triazine-2,4-diamine Methyl Amino Industrial applications
Simazine Chloro Diethylamino Herbicide
6,N2-Diaryl-5,6-dihydro-... (1a) Aryl Aryl Anticancer

Computational and Spectroscopic Insights

  • Frontier Molecular Orbitals (FMOs) : Styryl-substituted triazines (Compound A) exhibit low HOMO-LUMO gaps (~4 eV), indicating high reactivity .
  • Molecular Electrostatic Potential (MEP): Aminoethyl and styryl substituents create distinct charge distributions, influencing binding to biological targets .
  • X-ray Diffraction : Diaryl derivatives form π-stacked crystal structures, enhancing stability .

Biological Activity

6-(2-aminoethyl)-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine is a compound belonging to the class of triazine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₇H₁₃N₅
  • Molecular Weight: 153.18 g/mol
  • CAS Number: Not specifically listed but related compounds include 1985-46-2 and 4039-98-9.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that may include:

  • Condensation Reactions: Using cyanoguanidine with various aldehydes and amines.
  • Microwave-Assisted Techniques: These methods enhance reaction efficiency and yield.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazine derivatives, including this compound. The following table summarizes findings from various research studies on its antiproliferative effects:

CompoundCell LineGI50 (nM)Mechanism of Action
This compoundMDA-MB231 (triple negative breast cancer)1Induces apoptosis
Related TriazinesSKBR3 (HER2+)>100Less effective
Related TriazinesMCF7 (hormone-dependent)>100Less effective

The most notable activity was observed against the MDA-MB231 cell line with a GI50 value of 1 nM, indicating strong antiproliferative effects specifically targeting cancer cells while sparing non-cancerous cells like MCF-10A .

The mechanism through which this compound exerts its biological effects appears to involve:

  • Induction of Apoptosis: Morphological changes consistent with apoptosis were observed in treated cancer cells.
  • Inhibition of Key Enzymes: The compound may inhibit enzymes such as DNA topoisomerase IIα and various kinases involved in cancer progression .

Study on Antiproliferative Activity

A study conducted on a library of triazine derivatives evaluated their effects on different breast cancer cell lines. The results indicated that compounds with specific substitutions on the triazine ring showed enhanced activity against triple-negative breast cancer cells compared to hormone-dependent lines .

Structure–Activity Relationship (SAR)

Research into the SAR of triazines revealed that electron-donating groups at specific positions on the aromatic rings significantly influenced biological activity. For instance:

  • Para-substituted phenyl groups at R₁ were found to increase potency against MDA-MB231 cells.
  • The presence of thienyl moieties also contributed positively to activity .

Q & A

Q. What are the optimized synthetic routes for 6-(2-aminoethyl)-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine, and how can reaction conditions be tailored?

Methodological Answer: A microwave-assisted one-pot synthesis is recommended, adapted from protocols for analogous triazine-2,4-diamines. Key steps include:

  • Reacting cyanoguanidine with an aldehyde (e.g., formaldehyde for methyl groups) and a secondary amine (e.g., dimethylamine) in ethanol under microwave irradiation (140°C, 150W, 50 minutes) .
  • Optimize yield by adjusting molar ratios (e.g., 1:1:1 for cyanoguanidine:aldehyde:amine) and post-reaction neutralization with 5N NaOH .
  • Purify via recrystallization from ethanol/water or methanol, as validated for structurally similar compounds with yields ranging from 28% to 58% .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

Methodological Answer:

  • 1H/13C NMR : Compare experimental shifts with density functional theory (DFT)-calculated values to confirm substituent positions. For example, aromatic protons in analogous compounds show δ 6.8–7.5 ppm, while methyl groups resonate at δ 2.3–3.1 ppm .
  • Melting Point Analysis : Validate purity by matching observed melting points (e.g., 134–165°C for similar derivatives) with literature data .
  • Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) to confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

Methodological Answer:

  • HPLC/TLC : Monitor purity using C18 columns (acetonitrile/water mobile phase) or silica gel plates (visualized under UV254). Purity >95% is typical for recrystallized derivatives .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze by NMR to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can 3D-QSAR modeling guide the design of analogues with enhanced antiproliferative activity?

Methodological Answer:

  • Model Construction : Use comparative molecular field analysis (CoMFA) or GRID-based methods to correlate substituent properties (e.g., steric bulk, electron-withdrawing effects) with biological activity. For example, 3D-QSAR of triazine derivatives identified para-CF3 and 4-MeO groups as enhancing antiproliferative activity (e.g., compound 84: 95% inhibition) .
  • Validation : Cross-validate models using leave-one-out (LOO) or bootstrapping, ensuring q² > 0.5 and r² > 0.8 .

Q. How can researchers resolve discrepancies in biological activity data among structurally similar triazine derivatives?

Methodological Answer:

  • Substituent Position Analysis : Compare meta- vs. para-substituted aryl groups. For instance, para-Cl (compound 75: 99% inhibition) outperforms meta-Cl (compound 74: 45% inhibition) in antiproliferative assays .
  • Statistical Modeling : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., logP, H-bond donors) contributing to activity outliers .
  • In Vitro Validation : Retest conflicting compounds under standardized conditions (e.g., MTT assay, 72-hour exposure) to minimize batch variability .

Q. What role do electron-withdrawing/donating groups play in modulating biological activity?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Para-CF3 (compound 84: 95% inhibition) enhances activity by increasing electrophilicity and target binding affinity .
  • Electron-Donating Groups (EDGs) : 4-MeO (compound 75: 99% inhibition) improves solubility and membrane permeability but may reduce target engagement in hydrophobic pockets .
  • Balanced Design : Hybrid derivatives (e.g., 4-CF3O, compound 79: 84% inhibition) combine solubility and potency .

Q. What in silico methods predict target interactions for this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Glide to simulate binding to kinases (e.g., CDK2). Triazine derivatives often occupy ATP-binding pockets via H-bonds with hinge residues (e.g., Glu81) .
  • Molecular Dynamics (MD) : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and identify critical residues (e.g., Lys33 for hydrogen bonding) .

Q. How can regioselectivity challenges in triazine functionalization be addressed?

Methodological Answer:

  • Microwave Optimization : Enhance regioselectivity by controlling reaction temperature (140°C) and time (50 minutes) to favor 6-position substitution .
  • Protecting Groups : Temporarily block N2 with Boc groups during synthesis to direct functionalization to the 6-aminoethyl position .

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